molecular formula C13H13N3O3S B2661573 6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide CAS No. 2034428-35-6

6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide

Cat. No.: B2661573
CAS No.: 2034428-35-6
M. Wt: 291.33
InChI Key: NCJUUXRSRLJMON-UHFFFAOYSA-N
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Description

6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity The research surrounding compounds related to 6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide focuses on their synthesis and potential biological activities. For example, the synthesis of new 4-thiazolidinones of nicotinic acid, which includes similar compounds, demonstrates a methodological approach to generating compounds with possible antimicrobial properties. These compounds have shown significant activity against a range of bacterial and fungal species, highlighting their potential in antimicrobial drug development (Patel & Shaikh, 2010).

Structural Characterization and Biological Implications Nicotinamides, including those structurally related to this compound, are explored for their diverse biological applications. The structural characterization of these compounds aids in understanding their biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties. For instance, the detailed structural analysis of 2-nicotinamido-1,3,4-thiadiazole offers insights into its potential as an aquaporin inhibitor, showcasing the importance of chemical structure in biological function and therapeutic applications (Burnett, Johnston, & Green, 2015).

Inhibition and Antileukemic Activity The investigation into nicotinamide and related compounds, including their effects on antileukemic activity, provides a foundation for understanding how these compounds can be used in cancer therapy. Research demonstrates that nicotinamide and its analogs can influence the activity of compounds against leukemia, indicating their potential role in developing new anticancer strategies (Oettgen, Reppert, Coley, & Burchenal, 1960).

Therapeutic and Clinical Care Potential Nicotinamide plays a crucial role in cellular energy metabolism and influences various cellular processes, including oxidative stress and inflammation. Its cytoprotective properties make it a candidate for addressing immune system dysfunction, diabetes, and aging-related diseases. The exploration of nicotinamide in clinical care underscores its potential in treating a wide range of disease conditions, emphasizing the need for further research into its mechanisms and therapeutic applications (Maiese, Zhong, Hou, & Shang, 2009).

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-12(16-13-14-4-6-20-13)9-1-2-11(15-7-9)19-10-3-5-18-8-10/h1-2,4,6-7,10H,3,5,8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJUUXRSRLJMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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